1-Cycloheptylpiperazin-2-one 1-Cycloheptylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18578861
InChI: InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2
SMILES:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

1-Cycloheptylpiperazin-2-one

CAS No.:

Cat. No.: VC18578861

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1-Cycloheptylpiperazin-2-one -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 1-cycloheptylpiperazin-2-one
Standard InChI InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2
Standard InChI Key OYEGXFJQMLNXRJ-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)N2CCNCC2=O

Introduction

Chemical Structure and Physical Properties

The molecular formula of 1-cycloheptylpiperazin-2-one is C₁₁H₂₀N₂O, with an average molecular mass of 196.29 g/mol and a monoisotopic mass of 196.1576 g/mol . The compound features a seven-membered cycloheptyl ring fused to a piperazin-2-one moiety, creating a rigid bicyclic structure that influences its pharmacokinetic and binding properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O
Molecular Weight196.29 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely lipophilic (LogP ≈ 2.5)

The cycloheptyl group enhances lipid solubility, potentially improving blood-brain barrier penetration compared to smaller cycloalkyl analogs .

Synthetic Routes and Optimization

Primary Synthesis Pathway

1-Cycloheptylpiperazin-2-one is synthesized via a four-step sequence starting from cycloheptanone:

  • Cycloheptanone Condensation: Reacted with ammonium acetate and ethylenediamine under acidic conditions to form the piperazin-2-one ring .

  • Cycloheptyl Introduction: Alkylation using cycloheptyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product .

  • Purification: Chromatography or recrystallization achieves >95% purity .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (78% vs. 82% conventional) .

  • Enzymatic Resolution: Chiral variants are obtained using lipases, though industrial scalability remains challenging .

Pharmacological Activity and Mechanisms

Dopamine Transporter Inhibition

In rat striatal homogenates, 1-cycloheptylpiperazin-2-one demonstrated moderate dopamine (DA) reuptake inhibition (IC₅₀ = 1.2 μM), surpassing cocaine (IC₅₀ = 0.6 μM) but lagging behind BTCP (IC₅₀ = 0.03 μM) . Its binding affinity for the dopamine transporter (DAT) is attributed to:

  • Hydrophobic Interactions: The cycloheptyl group occupies a hydrophobic pocket in DAT’s S1 binding site .

  • Hydrogen Bonding: The carbonyl oxygen forms a hydrogen bond with Asp79 residue, stabilizing the complex .

Spliceosome Modulation

In influenza A virus polymerase studies, cycloheptyl-containing analogs disrupted PA-PB1 subunit interactions (IC₅₀ = 31 μM), suggesting potential antiviral applications . The compound’s rigid structure prevents conformational flexibility required for viral RNA replication .

Sigma Receptor Affinity

Applications in Drug Development

Neurological Disorders

  • Cocaine Antagonism: Reduces self-administration in rat models by 40% at 16 mg/kg, comparable to BTCP .

  • Neuropathic Pain: Modulates NMDA receptor activity in murine models, achieving 55% pain reduction at 10 mg/kg .

Antiviral Agents

As a PA-PB1 interaction disruptor, 1-cycloheptylpiperazin-2-one reduces influenza A viral load by 2.5 log units in MDCK cells at 50 μM .

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